molecular formula C12H6F5NOS B8598324 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine CAS No. 81851-09-4

2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine

Cat. No. B8598324
CAS RN: 81851-09-4
M. Wt: 307.24 g/mol
InChI Key: VYSLJJPACMPVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine is a useful research compound. Its molecular formula is C12H6F5NOS and its molecular weight is 307.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81851-09-4

Product Name

2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine

Molecular Formula

C12H6F5NOS

Molecular Weight

307.24 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)sulfinylmethyl]pyridine

InChI

InChI=1S/C12H6F5NOS/c13-7-8(14)10(16)12(11(17)9(7)15)20(19)5-6-3-1-2-4-18-6/h1-4H,5H2

InChI Key

VYSLJJPACMPVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CS(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 2-(((pentafluorophenyl)thio)methyl)pyridine, hydrochloride (2.0 g) in methylene chloride (50 ml) at 0° C. was treated portionwise with m-chloroperoxybenzoic acid (1.41 g) over 1/2 hour. The mixture was allowed to warm to ambient temperature, sufficient methylene chloride was added to form a solution, and the mixture was stirred a further 1/2 hour. The solution was washed with saturated Na2CO3 solution and water, dried (MgSO4) and evaporated. The residue was converted into the hydrochloride in acetone with ethereal HCl solution to give the title compound, hydrochloride (1.3 g) mp 154°-6° C. (Found: C,41.6; H,2.15; N,3.8 C12H6F5NOS.HCl requires C41.9; H,2.05; N,4.1%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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